(4-Formylfuran-3-yl)boronic acid (4-Formylfuran-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 27339-36-2
VCID: VC8260896
InChI: InChI=1S/C5H5BO4/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
SMILES: B(C1=COC=C1C=O)(O)O
Molecular Formula: C5H5BO4
Molecular Weight: 139.9 g/mol

(4-Formylfuran-3-yl)boronic acid

CAS No.: 27339-36-2

Cat. No.: VC8260896

Molecular Formula: C5H5BO4

Molecular Weight: 139.9 g/mol

* For research use only. Not for human or veterinary use.

(4-Formylfuran-3-yl)boronic acid - 27339-36-2

Specification

CAS No. 27339-36-2
Molecular Formula C5H5BO4
Molecular Weight 139.9 g/mol
IUPAC Name (4-formylfuran-3-yl)boronic acid
Standard InChI InChI=1S/C5H5BO4/c7-1-4-2-10-3-5(4)6(8)9/h1-3,8-9H
Standard InChI Key DZOLXFPOADVPCM-UHFFFAOYSA-N
SMILES B(C1=COC=C1C=O)(O)O
Canonical SMILES B(C1=COC=C1C=O)(O)O

Introduction

Chemical Structure and Properties

Structural Features

The compound consists of a furan ring system with a formyl (-CHO) group at position 4 and a boronic acid (-B(OH)2_2) group at position 3 (Figure 1). The SMILES notation is O=CC1=CC(B(O)O)OC=C1\text{O=CC1=CC(B(O)O)OC=C1} .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H5BO4\text{C}_5\text{H}_5\text{BO}_4
Molecular Weight139.90 g/mol
Physical StateSolid
Purity≥95%–99%
Storage ConditionsSealed, dry, room temperature

Synthesis Methods

Metalation of Halofurfural Acetals

A common synthesis route involves metalation of 4-halofurfural acetals (e.g., 4-chlorofurfural diethyl acetal) with organolithium or Grignard reagents, followed by transmetallation with boronic esters. Acidic hydrolysis subsequently removes the acetal protecting group, yielding the target compound . For example:

  • Reaction Setup: 4-Chlorofurfural diethyl acetal is treated with lithium metal in tetrahydrofuran (THF) at low temperatures (−70°C) .

  • Boronation: Addition of triisopropyl borate forms a borate complex, which is hydrolyzed to the boronic acid .

  • Yield and Purity: Reported yields exceed 60%, with HPLC purity >99% .

Challenges and Optimizations

  • Proto-Deboronation: Minimized by controlled acidic hydrolysis (pH 0.8–1.5) .

  • Byproducts: Isomeric impurities (e.g., 2-formylfuran-5-boronic acid) are suppressed to <0.1% .

Physicochemical Characteristics

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but limited in water .

  • Stability: Moisture-sensitive; storage under inert atmosphere recommended .

Spectral Data

While specific spectral data for the 3-yl isomer is scarce, analogous boronic acids exhibit:

  • 1H NMR^1\text{H NMR}: Peaks for formyl protons (~9.6 ppm) and furan ring protons (~6–8 ppm) .

  • IR: B-O stretching (~1350 cm1^{-1}) and C=O stretching (~1680 cm1^{-1}) .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic acid group enables palladium-catalyzed C-C bond formation, useful in constructing biaryl systems . For instance:
Ar-X + (4-Formylfuran-3-yl)boronic acidPd catalystAr-Furan Derivative\text{Ar-X + (4-Formylfuran-3-yl)boronic acid} \xrightarrow{\text{Pd catalyst}} \text{Ar-Furan Derivative}

Derivatization via Aldehyde Group

The formyl group participates in condensation reactions (e.g., formation of imines or hydrazones), expanding utility in drug discovery .

Derivative TypeApplicationReference
Imine-linked frameworksSensor development
PROTACsTargeted protein degradation
BioconjugatesAntibody-drug conjugates (ADCs)
ParameterValueSource
Hazard StatementsH302, H315, H319
StorageDry, inert atmosphere
DisposalFollow local regulations

Research and Development

Medicinal Chemistry

Boronic acids are pivotal in proteasome inhibitors (e.g., bortezomib) . The formyl group in (4-Formylfuran-3-yl)boronic acid offers a handle for designing dual-functional therapeutics .

Materials Science

Potential applications in MOFs (Metal-Organic Frameworks) due to boronate ester formation capabilities .

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